



# TG4-155 Formulation for Intraperitoneal Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG4-155   |           |
| Cat. No.:            | B10765086 | Get Quote |

For Research Use Only.

#### Introduction

**TG4-155** is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] The EP2 receptor, a G protein-coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][4] **TG4-155**'s ability to selectively block the EP2 signaling pathway makes it a valuable tool for researchers investigating the role of this receptor in various disease models. These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of **TG4-155** in preclinical research settings, as well as an overview of its mechanism of action and relevant in vitro and in vivo data.

### **Mechanism of Action**

**TG4-155** functions as a competitive antagonist at the EP2 receptor.[5] In its canonical signaling pathway, the binding of PGE2 to the EP2 receptor activates the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][6] Elevated cAMP levels then activate protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn phosphorylate downstream targets to modulate cellular responses.[2][5] **TG4-155** competitively inhibits the binding of PGE2 to the EP2 receptor, thereby preventing this downstream signaling cascade.





Click to download full resolution via product page

Figure 1: TG4-155 Mechanism of Action.



#### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of TG4-155

| Parameter                            | Species | Value     | Reference |
|--------------------------------------|---------|-----------|-----------|
| Ki                                   | Human   | 9.9 nM    | [3]       |
| Schild KB (EP2)                      | Human   | 2.4 nM    | [3][5]    |
| Schild KB (DP1)                      | Human   | 34.5 nM   | [7]       |
| Selectivity vs. EP1,<br>EP3, EP4, IP | Human   | >500-fold | [7]       |
| Selectivity vs. DP1                  | Human   | 14-fold   | [3]       |

Table 2: Pharmacokinetic Properties of TG4-155 in Mice

| Parameter                   | Route               | Dosage  | Value     | Species         | Reference |
|-----------------------------|---------------------|---------|-----------|-----------------|-----------|
| Bioavailability             | Intraperitonea<br>I | 3 mg/kg | 61%       | C57BL/6<br>mice | [3]       |
| Plasma Half-<br>life (t1/2) | Intraperitonea<br>I | 3 mg/kg | 0.6 hours | C57BL/6<br>mice | [3]       |
| Brain/Plasma<br>Ratio       | Intraperitonea<br>I | 3 mg/kg | 0.3       | C57BL/6<br>mice | [3]       |

Table 3: Physicochemical and Storage Information

| Property                  | Value                                            | Reference |
|---------------------------|--------------------------------------------------|-----------|
| Molecular Weight          | 394.46 g/mol                                     | [3]       |
| Molecular Formula         | C23H26N2O4                                       | [3]       |
| Solubility                | Soluble to 100 mM in DMSO and 20 mM in ethanol.  |           |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. | [3]       |



## **Experimental Protocols**

# Protocol 1: Formulation of TG4-155 for Intraperitoneal Injection

Two common vehicle formulations are provided below. The choice of vehicle may depend on the experimental design and institutional guidelines. It is recommended to prepare the formulation fresh on the day of injection.

Formulation A: Corn Oil-Based Vehicle

This formulation is suitable for hydrophobic compounds and can provide a slower release profile.

- Materials:
  - TG4-155 powder
  - o Dimethyl sulfoxide (DMSO), sterile
  - Corn oil, sterile
  - Sterile microcentrifuge tubes
  - Vortex mixer
- Procedure:
  - Prepare a stock solution of TG4-155 in DMSO. For example, to achieve a 20.8 mg/mL stock, dissolve the appropriate amount of TG4-155 powder in DMSO.
  - $\circ$  For a final injection volume of 1 mL, add 100  $\mu$ L of the **TG4-155** DMSO stock solution to 900  $\mu$ L of sterile corn oil.
  - Vortex the mixture thoroughly to ensure a uniform suspension. The final concentration in this example would be 2.08 mg/mL.

Formulation B: Aqueous Vehicle with Solubilizing Agents



This formulation is an alternative for achieving a clear solution.

- Materials:
  - TG4-155 powder
  - Dimethyl sulfoxide (DMSO), sterile
  - Polyethylene glycol 300 (PEG300), sterile
  - Tween-80, sterile
  - Saline (0.9% NaCl), sterile
  - Sterile microcentrifuge tubes
  - Vortex mixer
- Procedure:
  - Prepare a stock solution of **TG4-155** in DMSO (e.g., 20.8 mg/mL).
  - $\circ~$  For a 1 mL final volume, add 100  $\mu L$  of the **TG4-155** DMSO stock solution to 400  $\mu L$  of PEG300.
  - Mix thoroughly by vortexing.
  - Add 50 μL of Tween-80 to the mixture and vortex again until homogenous.
  - $\circ$  Add 450 µL of sterile saline to bring the final volume to 1 mL.
  - Vortex the final solution until it is clear. The final concentration in this example would be
    2.08 mg/mL.





Click to download full resolution via product page

Figure 2: TG4-155 Formulation Workflow.

## **Protocol 2: Intraperitoneal Administration in Mice**

This protocol provides general guidelines for the IP injection of **TG4-155** in mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

- Materials:
  - Prepared TG4-155 formulation
  - Appropriately sized sterile syringes (e.g., 1 mL)
  - Sterile needles (e.g., 25-27 gauge)
  - 70% ethanol for disinfection
  - Animal scale
- Procedure:
  - Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., 3-5 mg/kg).



- Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned in dorsal recumbency with its head tilted slightly downwards.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
- Swab the injection site with 70% ethanol.
- Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.
- Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a new site with a fresh needle and syringe.
- If aspiration is clear, slowly and steadily inject the calculated volume of the TG4-155 formulation.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions post-injection.

### **Protocol 3: In Vitro cAMP Measurement Assay**

This protocol outlines a general method for determining the antagonist activity of **TG4-155** on the EP2 receptor by measuring changes in intracellular cAMP levels.

- Materials:
  - Cells expressing the EP2 receptor (e.g., HEK293 or C6 glioma cells overexpressing human EP2)
  - Cell culture medium
  - PGE2 or a selective EP2 agonist (e.g., butaprost)
  - o TG4-155
  - Phosphodiesterase (PDE) inhibitor (e.g., IBMX)



- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- Multi-well plates suitable for the assay format

#### Procedure:

- Plate the EP2-expressing cells in the multi-well plates and culture overnight.
- On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor to prevent cAMP degradation.
- Pre-incubate the cells with varying concentrations of TG4-155 for a defined period (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of PGE2 or another EP2 agonist (typically at its EC80 concentration).
- Incubate for a period sufficient to induce a robust cAMP response (e.g., 30-60 minutes).
- Lyse the cells (if required by the assay kit) and measure the intracellular cAMP
  concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
- Generate dose-response curves for TG4-155 inhibition of the agonist-induced cAMP production to determine its IC50.





Click to download full resolution via product page

Figure 3: In Vitro cAMP Assay Workflow.

## **Concluding Remarks**

**TG4-155** is a critical research tool for elucidating the role of the EP2 receptor in health and disease. The protocols and data presented here provide a comprehensive guide for the formulation, administration, and in vitro characterization of **TG4-155**. Researchers should



optimize these protocols for their specific experimental systems and adhere to all institutional and national guidelines for animal research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. EP2 receptor signaling pathways regulate classical activation of microglia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. TG4-155 Biochemicals CAT N°: 17639 [bertin-bioreagent.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [TG4-155 Formulation for Intraperitoneal Injection: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10765086#tg4-155-formulation-for-intraperitoneal-injection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com